N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Applications
Thiazolo[3,2-a]pyridine Derivatives Synthesis : Thiazolo[3,2-a]pyridines have been synthesized from accessible intermediates like 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone. These compounds' structures were established through analytical and spectral data, indicating their potential for further pharmacological studies (Ammar et al., 2005).
Innovative Heterocycles for Insecticidal Use : Novel heterocyclic compounds incorporating a thiadiazole moiety have shown insecticidal activity against cotton leafworm, suggesting their potential in developing new agrochemicals (Fadda et al., 2017).
Antimicrobial Heterocyclic Compounds : New heterocycles with an antipyrine moiety have been synthesized and evaluated for antimicrobial activity. These findings highlight the role of heterocyclic compounds in addressing microbial resistance (Bondock et al., 2008).
Antiproliferative Heterocyclic Derivatives : Research into pyridine linked thiazole derivatives has uncovered compounds with promising anticancer activity against various cancer cell lines. Such studies are crucial for the development of new anticancer drugs (Alqahtani & Bayazeed, 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-27-14-7-5-13(6-8-14)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-9-3-4-10-23/h5-8,12H,2-4,9-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVFELGCLFSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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